molecular formula C17H20N2O4S B2692865 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 1351589-48-4

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2692865
CAS No.: 1351589-48-4
M. Wt: 348.42
InChI Key: ILMLBUCMMFSNNS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound with the CAS Number 1351589-48-4 and a molecular weight of 348.42 g/mol . Its molecular formula is C17H20N2O4S . This hybrid molecule features a thiophene ring and a methoxylated aromatic ring system, connected by a central hydroxypropyl chain and ethanediamide (oxalamide) linker . The presence of the hydroxyl group enhances polarity and solubility in polar solvents, while the methyl substituent on the phenyl ring can increase lipophilicity, potentially favoring interactions with biological systems . The amide bonds within the structure contribute to its thermal stability . Compounds with thiophene and complex amide structures are of significant interest in medicinal chemistry. Thioamide motifs, in particular, are recognized as versatile isosteres for canonical amide bonds and are found in various therapeutic agents targeting a range of diseases . They are known to influence key properties such as potency, target interactions, and metabolic stability . The specific structural features of this molecule make it a valuable intermediate for pharmaceutical synthesis and a candidate for use in drug discovery research . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-6-7-13(23-3)12(9-11)19-16(21)15(20)18-10-17(2,22)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMLBUCMMFSNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and amide groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

(a) N-(2H-1,3-Benzodioxol-5-yl)-N'-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
  • Key differences: Replaces the thiophene and methoxy-methylphenyl groups with a benzodioxole ring and tetrahydroquinoline system.
  • Functional relevance : Demonstrated activity as a falcipain inhibitor, targeting malaria parasites. The ethanediamide linker facilitates hydrogen bonding with protease active sites .
(b) 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2)
  • Key differences : Lacks the ethanediamide linker and thiophene, featuring a carboxylic acid terminus.
  • Functional relevance : Likely serves as a metabolite or impurity in drugs containing substituted phenyl groups. The carboxylic acid enhances aqueous solubility but reduces membrane permeability compared to diamides .
(c) Indole Carboxamide Derivatives (e.g., N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide)
  • Key differences : Substitutes the thiophene with an indole ring and incorporates a biphenyl group.
  • Functional relevance : Exhibits kinase inhibition via indole-mediated hydrophobic interactions. The carboxamide group mimics ATP-binding motifs .
  • Comparison : The target compound’s hydroxypropyl-thiophene system may reduce steric hindrance compared to bulky biphenyl-indole systems, improving target selectivity.

Computational and Mechanistic Insights

  • Density Functional Theory (DFT) Applications : The Colle-Salvetti correlation-energy formula () could model the electronic structure of the thiophene and methoxy-methylphenyl groups, predicting charge distribution and reactivity .
  • Binding Mode Hypotheses : Molecular dynamics simulations (referenced indirectly in ) suggest that the ethanediamide linker in analogs stabilizes protease-inhibitor complexes via hydrogen bonds. The target compound’s hydroxypropyl chain may introduce additional water-mediated interactions.

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide, often referred to as a thiophene derivative, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure : The compound features a thiophene ring, a hydroxyl group, and a methoxy-methylbenzenesulfonamide moiety. Its molecular formula is C15H19N2O4S2C_{15}H_{19}N_{2}O_{4}S_{2} with a molecular weight of approximately 318.43 g/mol.

Synthesis Routes : The synthesis typically involves multi-step organic reactions:

  • Preparation of Thiophene Derivative : Initial formation of the thiophene ring through cyclization reactions.
  • Introduction of Hydroxypropyl Group : Nucleophilic substitution reactions are employed to attach the hydroxypropyl group.
  • Formation of Sulfonamide : The final step involves reacting the intermediate with sulfonyl chloride under basic conditions to form the sulfonamide group.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups enable it to form hydrogen bonds and participate in non-covalent interactions, which can modulate biological processes.

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical enzymatic pathways necessary for bacterial survival.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results showed significant inhibition zones, indicating potent antimicrobial effects.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at lower concentrations.

Concentration (µM)Cell Viability (%)
1080
2565
5045

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, methoxy groups at δ ~3.8 ppm) and spatial arrangement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching C20H23N2O4S) .
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing, critical for understanding solid-state interactions .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities using photodiode array detection .

What are the key functional groups in this compound, and how do they influence reactivity and biological interactions?

Q. Basic Research Focus

  • Thiophene ring : Participates in π-π stacking with aromatic residues in enzyme active sites, enhancing target binding .
  • Hydroxypropyl group : Enables hydrogen bonding with biological targets (e.g., kinases) and influences solubility .
  • Methoxy-methylphenyl moiety : Modulates lipophilicity and membrane permeability .
  • Ethanediamide backbone : Stabilizes conformation via intramolecular hydrogen bonding, affecting pharmacokinetic properties .

How can computational methods like density-functional theory (DFT) predict the compound’s reactivity and stability?

Q. Advanced Research Focus

  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predict bond dissociation energies and reaction pathways with <3 kcal/mol error .
  • Solvent effects : Use implicit solvent models (e.g., PCM) to simulate solvation-free energies and pKa values .
  • Degradation pathways : Molecular dynamics (MD) simulations identify vulnerable sites (e.g., hydrolysis of the ethanediamide bond under acidic conditions) .

What strategies are effective for elucidating reaction mechanisms involving this compound?

Q. Advanced Research Focus

  • Isotopic labeling : Introduce 18O or 13C labels to track bond cleavage/formation during amide synthesis .
  • Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots) .
  • Intermediate trapping : Use quenching agents (e.g., D2O) to isolate and characterize reactive intermediates via NMR .

How should researchers address contradictions between observed and predicted biological activity data?

Q. Advanced Research Focus

  • In silico docking : Compare binding poses in homology models vs. crystallographic targets to identify false positives .
  • Off-target profiling : Use kinase selectivity panels or proteome-wide affinity assays to validate specificity .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity assays .

What methodologies are used to evaluate the compound’s stability under varying pH, thermal, and light conditions?

Q. Advanced Research Focus

  • Forced degradation studies :
    • Acidic/alkaline conditions : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C for 24h; analyze via HPLC .
    • Thermal stress : Heat at 80°C for 48h to assess solid-state stability .
    • Photolysis : Expose to UV light (300–400 nm) and quantify degradation products .
  • Accelerated stability testing : Store at 40°C/75% RH for 3 months to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.